Cefathiamidine is a fourth-generation cephalosporin antibiotic. [] Impurities in pharmaceutical substances like Cefathiamidine can arise during synthesis, storage, or degradation. These impurities can impact the drug's efficacy and safety. [] Therefore, characterizing and controlling these impurities are crucial for pharmaceutical development and quality control. []
Cefathiamidine impurity 17 is typically formed during the synthesis of cefathiamidine, often as a byproduct of various chemical reactions involved in its production. It falls under the category of process-related impurities, which are unintended substances that may arise during the manufacturing process. These impurities can affect the drug's purity and stability, thus necessitating rigorous identification and characterization.
The synthesis of cefathiamidine impurity 17 involves several chemical reactions that can vary based on the specific synthetic route employed. Common methods include:
These methods require precise control over reaction conditions, including temperature, pH, and reaction time, to minimize the formation of impurities.
The molecular structure of cefathiamidine impurity 17 can be elucidated using various spectroscopic techniques such as:
The exact structural formula for cefathiamidine impurity 17 remains specific to its synthetic pathway but generally retains features common to cephalosporin derivatives.
Cefathiamidine impurity 17 can participate in various chemical reactions typical for cephalosporins:
Understanding these reactions is crucial for developing strategies to reduce impurity levels in final products.
Cefathiamidine impurity 17 exhibits properties typical of cephalosporin derivatives, including:
Characterization through techniques such as high-performance liquid chromatography (HPLC) can provide quantitative data on purity levels.
Process-related impurities in cephalosporins arise from:
Table 1: Classification of Common Cephalosporin Impurities
Category | Origin | Example in Cefathiamidine |
---|---|---|
Starting Material | Incomplete purification | 7-ACA derivatives |
Stereochemical Impurities | Epimerization at C-7 | R-configured diastereomers |
Hydrolytic Degradants | β-lactam ring cleavage | Open-chain carboxylic acids |
Deacetylated Metabolites | Esterase-mediated hydrolysis | Impurity 17 (Desacetyl form) |
For cefathiamidine, Impurity 17 (CAS: 958001-61-1) forms primarily via enzymatic or chemical deacetylation of the C-3’ hydroxymethyl group. This reaction generates a polar degradant with altered pharmacokinetic properties compared to the parent drug. Synthesis protocols using immobilized penicillin acylase may inadvertently increase Impurity 17 levels if reaction kinetics favor deacylation over transacylation [1] [4].
Impurity 17 is identified as (6R,7R)-7-[[2-[N,N'-di(isopropyl)carbamimidoyl]thioacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Molecular Formula: C₁₇H₂₆N₄O₅S₂; MW: 430.55 g/mol). Its formation is accelerated by:
Table 2: Degradation Conditions and Impurity 17 Formation Kinetics
Stress Condition | Time | Temperature | Impurity 17 Increase | Primary Degradant |
---|---|---|---|---|
Acidic (pH 3.0) | 7 days | 40°C | 0.8% → 2.1% | β-lactam hydrolyzate |
Alkaline (pH 9.0) | 48 hours | 25°C | 0.8% → 5.7% | Impurity 17 |
Oxidative (0.3% H₂O₂) | 24 hours | 25°C | < 1% | Sulfoxide derivatives |
Structural confirmation relies on advanced spectral techniques:
Robust monitoring of Impurity 17 requires orthogonal separation techniques:1. UHPLC-MS/MS:- Column: ACQUITY UPLC® BEH C₁₈ (1.7 µm, 2.1 × 50 mm)- Mobile Phase: Methanol/water (+0.05% trifluoroacetic acid)- Detection: ESI+ MRM transition m/z 431.15 → 201.3 (cefathiamidine-D₁₄ as internal standard) [2] [6]2. High-Resolution Mass Spectrometry (HRMS):- Resolution: > 30,000 FWHM- Mass Accuracy: < 5 ppm using lock mass calibration
Limits of Quantification (LOQ):
ICH Q3A-Q3D mandates strict thresholds for identifying, reporting, and qualifying impurities:
For Impurity 17, regulatory compliance necessitates:
Table 3: ICH Classification and Control Thresholds for Impurities
Parameter | ICH Q3A (Drug Substance) | ICH Q3B (Drug Product) | Impurity 17 Application |
---|---|---|---|
Reporting Threshold | 0.05% | 0.05% | Batch release testing protocols |
Identification Threshold | 0.10% or 1.0 mg/day | 0.10% | Structural elucidation requirement |
Qualification Threshold | 0.15% or 1.0 mg/day | 0.15% | Toxicology studies if exceeded |
Proactive impurity control strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7